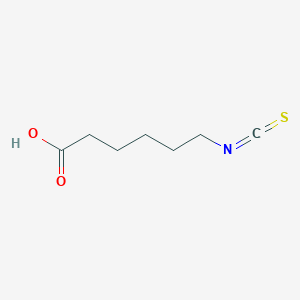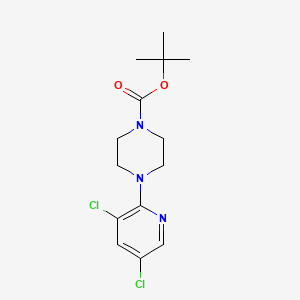
5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid
Descripción general
Descripción
5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentylthio group, a methoxycarbonyl phenyl group, and a pyrazole carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with cyclopentylthiol.
Attachment of the methoxycarbonyl phenyl group: This can be done through a Friedel-Crafts acylation reaction using methoxycarbonyl chloride and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The cyclopentylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and suitable catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylthio group and the methoxycarbonyl phenyl group may play crucial roles in binding to these targets and exerting the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent, used as an intermediate in pharmaceuticals and organic synthesis.
2-fluoro-4-methoxycarbonylphenylboronic acid: A boronic acid derivative with applications in organic synthesis.
Uniqueness
5-Cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the cyclopentylthio group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Propiedades
Fórmula molecular |
C17H18N2O4S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
5-cyclopentylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4S/c1-23-17(22)11-6-8-12(9-7-11)19-15(14(10-18-19)16(20)21)24-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,20,21) |
Clave InChI |
CSBXKEFFCURJFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)SC3CCCC3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-Phenyl-ethylamino)-propyl]-phenol](/img/structure/B8306566.png)






![Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester](/img/structure/B8306614.png)

![N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide](/img/structure/B8306655.png)


